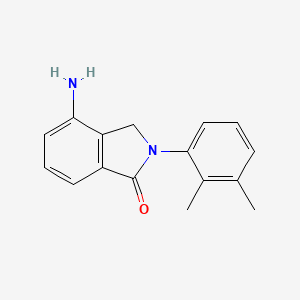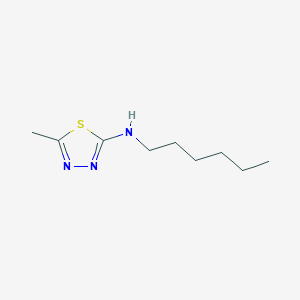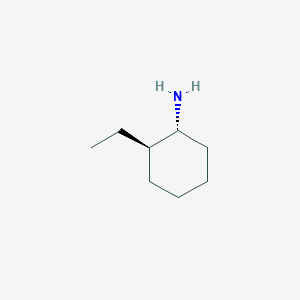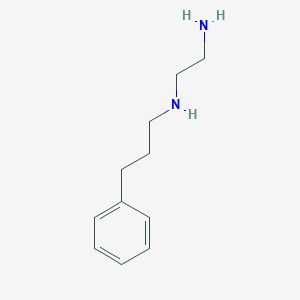
4-amino-2-(2,3-dimethylphenyl)-3H-isoindol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-2-(2,3-dimethylphenyl)-3H-isoindol-1-one is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features an isoindolinone core, which is a bicyclic structure containing a lactam ring fused to a benzene ring, with an amino group and a dimethylphenyl group attached.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-(2,3-dimethylphenyl)-3H-isoindol-1-one typically involves the reaction of 2,3-dimethylbenzylamine with phthalic anhydride under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine. The mixture is heated to reflux, allowing the formation of the isoindolinone core through a cyclization reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated reactors and precise temperature control ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-amino-2-(2,3-dimethylphenyl)-3H-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced isoindolinone derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxo derivatives of isoindolinone.
Reduction: Reduced isoindolinone derivatives.
Substitution: N-substituted isoindolinone derivatives.
Aplicaciones Científicas De Investigación
4-amino-2-(2,3-dimethylphenyl)-3H-isoindol-1-one has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-amino-2-(2,3-dimethylphenyl)-3H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the isoindolinone core can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one: Known for its anti-inflammatory and analgesic properties.
4-Aminoantipyrine: Used as an analgesic and antipyretic agent.
2-Amino-3-methylbenzoic acid: Utilized in the synthesis of dyes and pigments.
Uniqueness
4-amino-2-(2,3-dimethylphenyl)-3H-isoindol-1-one stands out due to its unique isoindolinone core, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C16H16N2O |
|---|---|
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
4-amino-2-(2,3-dimethylphenyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C16H16N2O/c1-10-5-3-8-15(11(10)2)18-9-13-12(16(18)19)6-4-7-14(13)17/h3-8H,9,17H2,1-2H3 |
Clave InChI |
AMVDWUDYBCDLKP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)N2CC3=C(C2=O)C=CC=C3N)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[1-(Dimethylamino)cyclopropyl]-1-propanol](/img/structure/B8640839.png)



![2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]propanoic acid](/img/structure/B8640869.png)
![{2-[4-Chloro-3-(trifluoromethyl)phenyl]-1,3-benzoxazol-6-yl}methanol](/img/structure/B8640876.png)

